8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Overview
Description
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a useful research compound. Its molecular formula is C8H7BrN4O and its molecular weight is 255.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their anticonvulsant properties , suggesting potential targets within the central nervous system.
Mode of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have a wide range of pharmacological activities . They can act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Biochemical Pathways
The imidazo[1,2-a]pyridine core is known to be involved in a variety of biological activities . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
Similar compounds have shown remarkable anticonvulsant properties . Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure .
Biochemical Analysis
Biochemical Properties
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, which are involved in various metabolic pathways . The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, this compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes, which in turn influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to have therapeutic effects, such as anticonvulsant and anti-inflammatory activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity. Additionally, this compound can affect the activity of cofactors, such as NADH and FADH2, which are essential for energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can also affect its activity and function, as it interacts with different biomolecules in various subcellular environments.
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-3-5(8(14)12-10)4-13-2-1-11-7(6)13/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJTJAJZREQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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